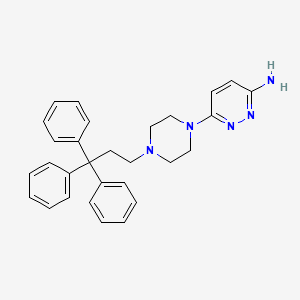
2,2,4,4-Tetramethyl-N-(2,2,2-trichloro-1-hydroxyethyl)valeramide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,4,4-Tetramethyl-N-(2,2,2-trichloro-1-hydroxyethyl)valeramide is an organic compound with a complex structure that includes multiple methyl groups, a trichloro-substituted hydroxyethyl group, and a valeramide backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,4,4-Tetramethyl-N-(2,2,2-trichloro-1-hydroxyethyl)valeramide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2,2,4,4-tetramethylvaleric acid with 2,2,2-trichloroethanol under acidic conditions to form the ester intermediate. This intermediate is then converted to the amide through a reaction with ammonia or an amine source under controlled conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions such as temperature, pressure, and reactant concentrations. Catalysts may be used to enhance reaction rates and yields. The final product is typically purified through distillation or recrystallization to achieve the desired purity.
Análisis De Reacciones Químicas
Types of Reactions: 2,2,4,4-Tetramethyl-N-(2,2,2-trichloro-1-hydroxyethyl)valeramide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The trichloro group can be reduced to form a dichloro or monochloro derivative.
Substitution: The chlorine atoms can be substituted with other nucleophiles such as hydroxyl, amino, or alkoxy groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH3) under basic conditions.
Major Products:
Oxidation: Formation of 2,2,4,4-tetramethyl-N-(2,2,2-trichloro-1-oxoethyl)valeramide.
Reduction: Formation of 2,2,4,4-tetramethyl-N-(2,2-dichloro-1-hydroxyethyl)valeramide.
Substitution: Formation of 2,2,4,4-tetram
Propiedades
Número CAS |
32905-65-0 |
|---|---|
Fórmula molecular |
C11H20Cl3NO2 |
Peso molecular |
304.6 g/mol |
Nombre IUPAC |
2,2,4,4-tetramethyl-N-(2,2,2-trichloro-1-hydroxyethyl)pentanamide |
InChI |
InChI=1S/C11H20Cl3NO2/c1-9(2,3)6-10(4,5)7(16)15-8(17)11(12,13)14/h8,17H,6H2,1-5H3,(H,15,16) |
Clave InChI |
JBTFGFSQKZIORH-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)CC(C)(C)C(=O)NC(C(Cl)(Cl)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(2-Chloroethyl)-3-[4-(piperidin-1-ylcarbonyl)phenyl]urea](/img/structure/B14683225.png)
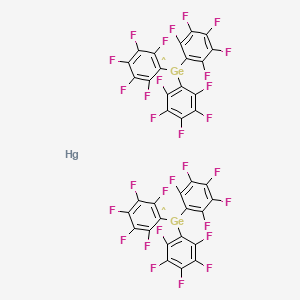


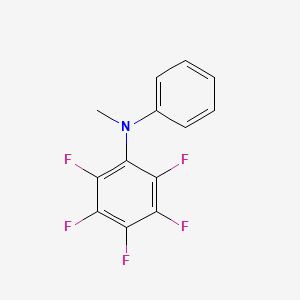
![4-[(3,4-Dimethoxyphenyl)methyl]-6,7-dimethoxyisoquinoline](/img/structure/B14683270.png)
![2-Ethyl[1,3]oxazolo[5,4-d]pyrimidin-7(6h)-one](/img/structure/B14683275.png)
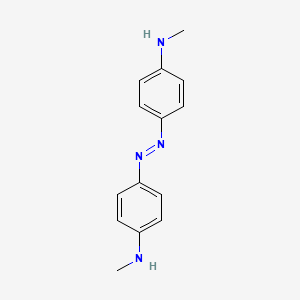
![Diethyl [(5-methylfuran-2-yl)methyl]propanedioate](/img/structure/B14683285.png)

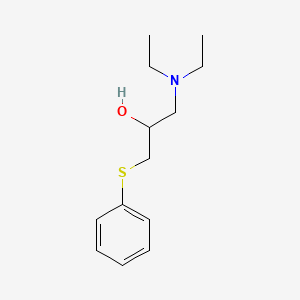
![5-[(Phenylsulfanyl)methyl]uridine](/img/structure/B14683320.png)

